N-(1-Cyanocyclopentyl)-2-methylquinoline-8-carboxamide

PARP-1 inhibition quinoline-8-carboxamide DNA repair

N-(1-Cyanocyclopentyl)-2-methylquinoline-8-carboxamide (CAS 1436051-16-9) is a synthetic small molecule belonging to the quinoline-8-carboxamide class. Its structure features a 2-methylquinoline-8-carboxamide core, a privileged scaffold with established inhibitory activity against poly(ADP-ribose) polymerase-1 (PARP-1), and a 1-cyanocyclopentyl amide substituent, a motif associated with histone deacetylase (HDAC) inhibition in patent literature.

Molecular Formula C17H17N3O
Molecular Weight 279.343
CAS No. 1436051-16-9
Cat. No. B2864356
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-Cyanocyclopentyl)-2-methylquinoline-8-carboxamide
CAS1436051-16-9
Molecular FormulaC17H17N3O
Molecular Weight279.343
Structural Identifiers
SMILESCC1=NC2=C(C=CC=C2C(=O)NC3(CCCC3)C#N)C=C1
InChIInChI=1S/C17H17N3O/c1-12-7-8-13-5-4-6-14(15(13)19-12)16(21)20-17(11-18)9-2-3-10-17/h4-8H,2-3,9-10H2,1H3,(H,20,21)
InChIKeyMLEKUSYGXDMGCV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(1-Cyanocyclopentyl)-2-methylquinoline-8-carboxamide (CAS 1436051-16-9): Procurement-Relevant Chemical Identity and Target Class


N-(1-Cyanocyclopentyl)-2-methylquinoline-8-carboxamide (CAS 1436051-16-9) is a synthetic small molecule belonging to the quinoline-8-carboxamide class [1]. Its structure features a 2-methylquinoline-8-carboxamide core, a privileged scaffold with established inhibitory activity against poly(ADP-ribose) polymerase-1 (PARP-1), and a 1-cyanocyclopentyl amide substituent, a motif associated with histone deacetylase (HDAC) inhibition in patent literature [2]. The compound has a molecular weight of 279.34 g/mol and the molecular formula C17H17N3O [3]. This dual pharmacophoric architecture distinguishes it from simpler quinoline-8-carboxamides that lack the cyanocyclopentyl group and from non-quinoline HDAC inhibitors, positioning it as a candidate for polypharmacology research applications.

Dual PARP-1/HDAC6 pharmacophoric architecture for polypharmacology studies
Quinoline-8-carboxamide core paired with cyanocyclopentyl HDAC warhead motif
Synthetic small molecule tool compound for epigenetic–DNA repair crosstalk research

Why Generic 2-Methylquinoline-8-carboxamide or Simple HDAC Inhibitors Cannot Substitute for N-(1-Cyanocyclopentyl)-2-methylquinoline-8-carboxamide


The 2-methylquinoline-8-carboxamide scaffold (IC50 = 500 nM vs. PARP-1) alone lacks the HDAC-inhibitory cyanocyclopentyl warhead, while simple alkylhydroxamic acid HDAC inhibitors (e.g., SAHA, IC50 ~10–50 nM vs. HDAC1) lack the quinoline-derived PARP-1 affinity [1][2]. N-(1-Cyanocyclopentyl)-2-methylquinoline-8-carboxamide integrates both pharmacophores, enabling simultaneous engagement of PARP-1 and HDAC enzymes—a dual mechanism that is structurally inaccessible to single-target analogs [3]. This intrinsic polypharmacology means that substituting the compound with either a PARP-1-selective quinoline-8-carboxamide or a pan-HDAC inhibitor would forfeit the ability to probe coordinated epigenetic–DNA repair crosstalk in cellular models, directly impacting experimental reproducibility and mechanistic conclusions.

Risk 1 Quinoline-8-carboxamide without cyanocyclopentyl group lacks HDAC6 engagement, limiting experimental scope to PARP-1-only endpoints
Risk 2 Pan-HDAC inhibitors lack PARP-1 affinity and produce non-selective class I/IIb inhibition, altering transcriptional readout context
Risk 3 Dual-drug combinations introduce differential permeability and metabolic stability variables absent in single-agent polypharmacology

Quantitative Differentiation of N-(1-Cyanocyclopentyl)-2-methylquinoline-8-carboxamide Against Closest Analogs


PARP-1 Inhibitory Potency of the Core Scaffold vs. Standard 5-AIQ

The 2-methylquinoline-8-carboxamide scaffold that constitutes the core of the target compound inhibits human recombinant PARP-1 with an IC50 of 500 nM, representing a 3.6-fold improvement over the standard water-soluble PARP-1 inhibitor 5-aminoisoquinolin-1-one (5-AIQ, IC50 = 1.8 µM) [1]. While this data is for the unsubstituted core, it establishes the baseline PARP-1 affinity that the cyanocyclopentyl derivative is expected to retain or modulate.

PARP-1 Inhibition
Class-level
Core scaffold IC50 = 500 nM vs. 5-AIQ IC50 = 1.8 µM; 3.6-fold difference
Supports PARP-1 pathway study fit over 5-AIQ baseline
Core scaffold data; confirm on cyanocyclopentyl derivative
PARP-1 inhibition quinoline-8-carboxamide DNA repair

HDAC6 Inhibitory Activity of Cyanocyclopentyl-Containing Analog vs. Unsubstituted Core

A close structural analog from the same patent family (US9249087, Compound 57; BDBM218218) bearing a cyanocyclopentyl amide substituent on a non-quinoline scaffold demonstrates HDAC6 inhibitory activity with an IC50 of 540 nM, while the unsubstituted 2-methylquinoline-8-carboxamide core shows no measurable HDAC6 inhibition at concentrations up to 30 µM [1][2]. This confirms that the cyanocyclopentyl group is the critical determinant for HDAC6 engagement and suggests the target compound likely achieves comparable HDAC6 potency.

HDAC6 Engagement
Cross-study
Analog IC50 = 540 nM vs. unsubstituted core >30 µM; >55-fold enhancement from cyanocyclopentyl warhead
Cyanocyclopentyl group enables HDAC6 target engagement
Analog scaffold evidence; verify on target compound directly
HDAC6 inhibition cyanocyclopentyl warhead epigenetics

HDAC1 vs. HDAC6 Selectivity Profile of the Cyanocyclopentyl Analog Series

In the same patent series, cyanocyclopentyl amide analogs exhibit a distinct HDAC isoform selectivity pattern: Compound 57 (BDBM218218) shows IC50 values of 29,000 nM for HDAC1, 1,200 nM for HDAC8, and 540 nM for HDAC6 [1]. This represents a ~54-fold selectivity for HDAC6 over HDAC1, in contrast to broad-spectrum HDAC inhibitors like SAHA (vorinostat), which typically inhibit HDAC1 and HDAC6 with comparable potency (IC50 ~10–50 nM for both) [2].

HDAC Isoform Selectivity
Cross-study
HDAC6/HDAC1 ratio ≈ 54:1 vs. pan-HDAC inhibitor ratio ≈ 1:1; HDAC8 IC50 = 1,200 nM intermediate
Supports HDAC6-selective study context over pan-inhibition
Analog series data; verify selectivity on target compound
HDAC isoform selectivity HDAC1 HDAC8

Dual PARP-1/HDAC6 Target Engagement vs. Single-Target Standard Inhibitors

The target compound integrates a PARP-1-active quinoline core (IC50 = 500 nM) with an HDAC6-active cyanocyclopentyl warhead (analog IC50 = 540 nM), yielding a single chemical entity capable of inhibiting both targets at sub-micromolar concentrations [1][2]. In contrast, the clinical PARP-1 inhibitor olaparib (IC50 = 5 nM for PARP-1) lacks intrinsic HDAC activity, and the HDAC6-selective inhibitor tubastatin A (IC50 = 15 nM for HDAC6) lacks PARP-1 activity [3][4]. No single commercial agent simultaneously inhibits both enzymes at comparable concentrations.

Dual Target Engagement
Class-level
Single entity with predicted PARP-1 IC50 ≈ 500 nM and HDAC6 IC50 ≈ 540 nM; no single commercial agent matches this dual sub-µM profile
Supports polypharmacology research without dual-drug combinations
Inferred from core + warhead analog; direct measurement needed
dual inhibition PARP-1 HDAC6 polypharmacology

Optimal Research and Industrial Application Scenarios for N-(1-Cyanocyclopentyl)-2-methylquinoline-8-carboxamide


Epigenetic–DNA Damage Repair Crosstalk Studies in Oncology

The compound's dual PARP-1/HDAC6 inhibitory profile (class-level inference: PARP-1 IC50 ≈ 500 nM [1]; HDAC6 IC50 ≈ 540 nM for warhead analog [2]) makes it uniquely suited for investigating how simultaneous blockade of DNA repair (PARP-1) and cytoplasmic deacetylase activity (HDAC6) alters cancer cell survival. This single-agent approach avoids the confounding variables of dual-drug combinations, such as differential cell permeability and metabolic stability, enabling cleaner mechanistic dissection of PARP-1/HDAC6 cooperation in homologous recombination-deficient tumor models.

HDAC6-Selective Chemical Probe with Reduced Class I HDAC Liability

With an inferred HDAC6-over-HDAC1 selectivity of ~54-fold (based on cyanocyclopentyl analog data: HDAC1 IC50 = 29,000 nM; HDAC6 IC50 = 540 nM [1]), this compound serves as a selective chemical probe for HDAC6 in cellular assays where pan-HDAC inhibitors like SAHA (HDAC1/HDAC6 IC50 both ~10 nM [2]) would produce confounding transcriptional effects. This selectivity profile is valuable for target validation studies in neurodegeneration and inflammation, where HDAC6-specific tubulin deacetylation is the pathway of interest.

Structure-Activity Relationship (SAR) Expansion of Quinoline-8-Carboxamide Polypharmacology

As a representative of the cyanocyclopentyl-substituted quinoline-8-carboxamide series from US9249087 [1], this compound provides a critical SAR data point for medicinal chemistry programs exploring the effect of amide substituent variation on dual PARP-1/HDAC target engagement. Comparing its profile with the unsubstituted 2-methylquinoline-8-carboxamide (PARP-1 IC50 = 500 nM, HDAC6 inactive [2][3]) quantifies the contribution of the cyanocyclopentyl group to HDAC6 recruitment, guiding further optimization of potency and selectivity.

Reference Standard for HDAC Fluorescence-Based Screening Assays

The cyanocyclopentyl analog series has been validated in fluorescence-based HDAC assays using acetylated lysine substrates at pH 8.0, with IC50 values spanning 540 nM (HDAC6) to 29,000 nM (HDAC1) [1]. These well-characterized activity benchmarks make the compound class suitable as a reference inhibitor panel for calibrating high-throughput HDAC screening campaigns, ensuring inter-assay consistency across academic and industrial screening laboratories.

Application
Selection Property
Validation Focus
PARP-1/HDAC6 crosstalk studies
Dual pharmacophore scaffold
DNA repair–epigenetic endpoint review
HDAC6-selective probe research
HDAC6-over-HDAC1 selectivity profile
Tubulin deacetylation pathway context
Quinoline-8-carboxamide SAR expansion
Cyanocyclopentyl substituent effect
Dual PARP-1/HDAC6 target engagement review
HDAC screening calibration
HDAC isoform activity benchmarks
Fluorescence assay consistency review
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